

# Introduction: A Cornerstone Building Block in Modern Synthesis

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## Compound of Interest

Compound Name: Ethyl 2-chloro-2-phenylacetate

Cat. No.: B1345473

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**Ethyl 2-chloro-2-phenylacetate**, identified by its CAS number 4773-33-5, is a versatile bifunctional reagent that holds a significant position in the landscape of organic synthesis. As an  $\alpha$ -halo ester, its reactivity is dominated by the presence of a stereogenic center bearing both an electron-withdrawing ester group and a labile chlorine atom. This unique structural arrangement makes it a potent electrophile and a valuable precursor for creating carbon-carbon and carbon-heteroatom bonds. For researchers and professionals in drug development and fine chemical synthesis, a comprehensive understanding of this compound's properties, synthesis, and reactivity is paramount for leveraging its full synthetic potential. This guide offers a senior application scientist's perspective on **Ethyl 2-chloro-2-phenylacetate**, focusing on field-proven insights, validated protocols, and the chemical logic that underpins its application.

## Physicochemical & Spectroscopic Profile

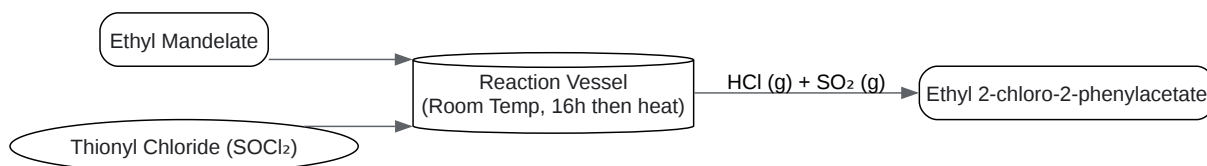
The physical and chemical properties of a reagent are critical determinants of its handling, reaction conditions, and purification procedures. **Ethyl 2-chloro-2-phenylacetate** is a colorless to light yellow liquid with properties that necessitate careful handling, particularly its corrosive nature.<sup>[1][2]</sup>

Property	Value	Source(s)
CAS Number	4773-33-5	[2][3][4]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>2</sub>	[2][4]
Molecular Weight	198.65 g/mol	[2][4]
Appearance	Colorless to Light yellow clear liquid	[5][6]
Density	1.157 g/mL at 25 °C	[1][7]
Boiling Point	68-72 °C at 0.3 mmHg	[1][7]
Refractive Index (n <sub>20/D</sub> )	1.515	[1][7]
Flash Point	>110 °C	[1]
SMILES	CCOC(=O)C(C1=CC=CC=C1)Cl	[2]
InChIKey	XXRLJXZVZZXDPP-UHFFFAOYSA-N	[2][7]

## Core Synthesis: The Chlorination of Ethyl Mandelate

The most reliable and widely cited method for preparing **Ethyl 2-chloro-2-phenylacetate** is the substitution reaction of ethyl mandelate with thionyl chloride (SOCl<sub>2</sub>). [8][9] This process exemplifies a classic conversion of a secondary alcohol to an alkyl chloride with retention of the ester functionality. The causality behind this choice of reagent lies in the reaction's efficiency and the gaseous nature of its byproducts (SO<sub>2</sub> and HCl), which simplifies purification.

## Synthesis Workflow Diagram



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Caption: Synthesis of **Ethyl 2-chloro-2-phenylacetate** from Ethyl Mandelate.

## Detailed Laboratory Protocol for Synthesis

This protocol is adapted from the rigorously tested procedures found in Organic Syntheses, ensuring a high degree of reproducibility and yield.[9]

### Materials:

- Ethyl mandelate (0.75 mole, 135 g)
- Thionyl chloride (0.82 mole, 98 g, 59 mL)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Ice

### Procedure:

- **Reaction Setup:** In a 500-mL round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve 135 g (0.75 mole) of ethyl mandelate in 98 g (0.82 mole) of thionyl chloride. (Expertise Note: The slight excess of thionyl chloride ensures complete conversion of the starting alcohol. The drying tube is critical to prevent moisture from decomposing the thionyl chloride).
- **Reaction Execution:** Allow the apparatus to stand in a fume hood at room temperature for approximately 16 hours (overnight).[8][9] Following this, heat the solution under reflux for 30 minutes on a steam bath to drive the reaction to completion.
- **Workup - Quenching:** Carefully pour the cooled reaction mixture into 750 mL of ice water in a 2-L separatory funnel. (Trustworthiness Note: This step quenches any remaining thionyl chloride and separates the organic product from water-soluble byproducts).

- **Workup - Extraction:** Extract the aqueous mixture with two 300-mL portions of diethyl ether. Combine the ether extracts.
- **Workup - Washing:** Wash the combined ether extracts sequentially with two 250-mL portions of saturated aqueous sodium bicarbonate solution (to neutralize acidic byproducts) and one 250-mL portion of water.[9]
- **Drying and Concentration:** Dry the washed ether solution over approximately 45 g of anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution by distillation to remove the ether.
- **Purification:** Purify the resulting residue by vacuum distillation. Collect the fraction boiling at 98 °C/1.5 mmHg (or 134–137°/15 mm).[8][9] The expected yield is 121–127 g (81-85%).

## Key Reactivity and Synthetic Applications

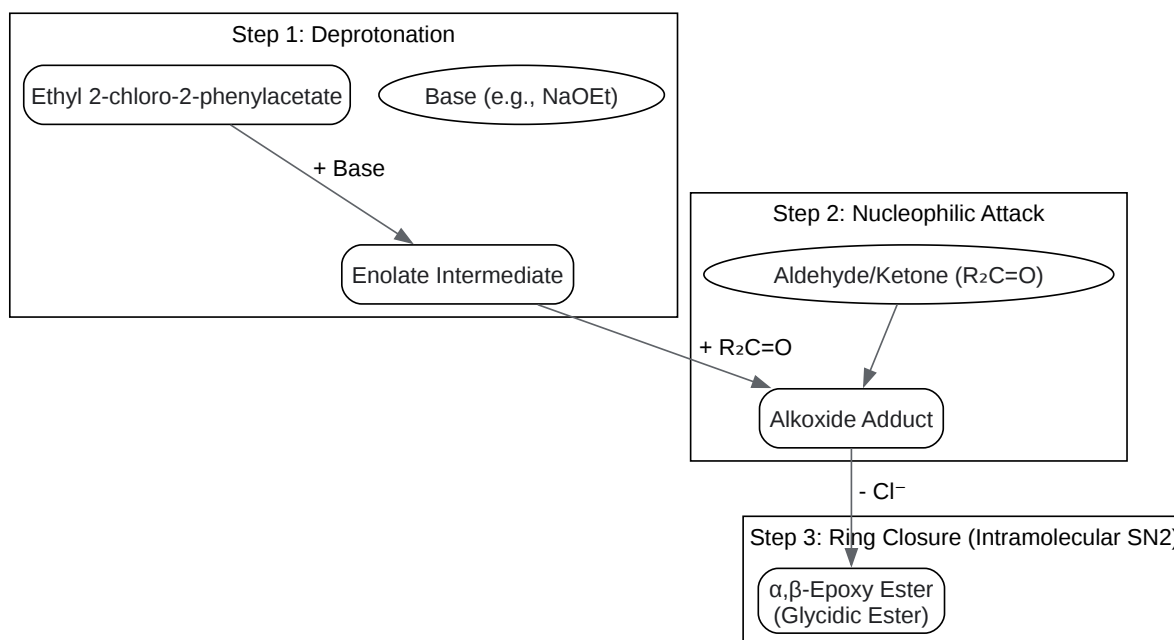
The reactivity of **Ethyl 2-chloro-2-phenylacetate** is centered on the electrophilic carbon atom bonded to the chlorine. This makes it an excellent substrate for  $S_N2$  reactions and a key component in base-mediated condensations.

## The Darzens Condensation: A Pathway to Glycidic Esters

A classic application of  $\alpha$ -halo esters is the Darzens condensation, which involves the reaction of the ester with a ketone or aldehyde in the presence of a base to form an  $\alpha,\beta$ -epoxy ester (a glycidic ester).[10][11] This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of epoxides, which are themselves versatile synthetic intermediates.

Mechanism of the Darzens Reaction:

- A strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) deprotonates the  $\alpha$ -carbon, forming a carbanion/enolate.[12]
- The nucleophilic carbanion attacks the carbonyl carbon of an aldehyde or ketone.
- The resulting alkoxide intermediate undergoes an intramolecular  $S_N2$  reaction, where the oxygen anion displaces the chloride ion to form the epoxide ring.[11]



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Caption: The three-step mechanism of the Darzens Condensation reaction.

## Application in Pharmaceutical Synthesis: The Apixaban Intermediate

The utility of **Ethyl 2-chloro-2-phenylacetate** in drug development is exemplified by its role in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, a derivative, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, is a crucial precursor for the anticoagulant drug Apixaban (Eliquis).<sup>[13]</sup> This highlights the compound's value in constructing highly functionalized molecular scaffolds.

## Analytical Characterization

Ensuring the purity and identity of **Ethyl 2-chloro-2-phenylacetate** is critical for its successful use in synthesis.

- Gas Chromatography (GC): GC is a primary method for assessing purity (>98.0% is common for commercial grades).[5][6] The technique is well-suited for volatile compounds and can effectively separate the target compound from starting materials or byproducts.[14]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the molecular structure. The spectra would show characteristic signals for the ethyl ester protons, the methine proton at the  $\alpha$ -position, and the aromatic protons of the phenyl ring.[1]

## Safety and Handling: A Self-Validating Protocol

**Ethyl 2-chloro-2-phenylacetate** is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] Adherence to strict safety protocols is non-negotiable.

- Hazard Identification: GHS Hazard statements include H314 (Causes severe skin burns and eye damage).[2][6]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][3] Work should be conducted in a well-ventilated fume hood.
- Handling: Avoid inhalation of vapor or mist.[3] Use personal protective equipment and ensure adequate ventilation.
- Spill & First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][3] For spills, absorb with an inert material and dispose of as hazardous waste. Do not let the product enter drains.[3]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

## Conclusion

**Ethyl 2-chloro-2-phenylacetate** is more than just a chemical intermediate; it is an enabling tool for synthetic chemists. Its predictable reactivity, established synthesis protocols, and proven role in constructing complex molecules, including pharmaceuticals like Apixaban, underscore its importance. By understanding its core properties, mastering its synthesis, and respecting its handling requirements, researchers can effectively utilize this compound to advance projects in drug discovery and materials science. This guide serves as a foundational resource, grounded in authoritative references and practical experience, to support such endeavors.

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